4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the cyclopropyl group, and the subsequent coupling with the piperidine and pyrazole moieties. Key steps may include:
Cyclization Reactions: Formation of the imidazo[1,2-b]pyridazine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.
Coupling Reactions: Coupling of the imidazo[1,2-b]pyridazine core with the piperidine and pyrazole moieties using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: Used in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Investigated for its potential effects on various biological pathways and targets.
Chemical Biology: Utilized as a tool compound to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: Compounds containing the imidazo[1,2-b]pyridazine core with different substituents.
Pyrazole Derivatives: Compounds featuring the pyrazole moiety with various functional groups.
Piperidine Derivatives: Compounds with the piperidine ring and different attached groups.
Uniqueness
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine is unique due to its specific combination of heterocyclic structures and functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N6O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C20H24N6O2/c1-24-11-16(10-21-24)20(27)25-8-6-14(7-9-25)13-28-19-5-4-18-22-17(15-2-3-15)12-26(18)23-19/h4-5,10-12,14-15H,2-3,6-9,13H2,1H3 |
InChI Key |
SQFYUNUOUQFLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.